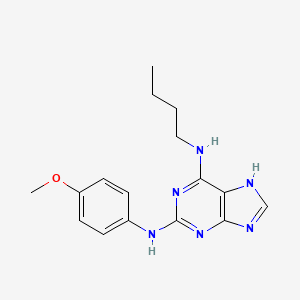
N~6~-Butyl-N~2~-(4-methoxyphenyl)-7H-purine-2,6-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N6-Butyl-N2-(4-methoxyphenyl)-9H-purine-2,6-diamine is a synthetic organic compound belonging to the purine class Purines are heterocyclic aromatic organic compounds, which are significant in various biological processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N6-Butyl-N2-(4-methoxyphenyl)-9H-purine-2,6-diamine typically involves multi-step organic reactions. A common approach might include:
Starting Materials: The synthesis begins with commercially available purine derivatives.
Alkylation: Introduction of the butyl group at the N6 position using butyl halides under basic conditions.
Amination: Substitution at the N2 position with 4-methoxyaniline under acidic or basic conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to improve solubility and reaction efficiency.
Temperature and Pressure: Control of reaction conditions to maximize product formation.
Analyse Des Réactions Chimiques
Types of Reactions
N6-Butyl-N2-(4-methoxyphenyl)-9H-purine-2,6-diamine can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions at the purine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines, and other nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups at specific positions on the purine ring.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N6-Butyl-N2-(4-methoxyphenyl)-9H-purine-2,6-diamine involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N6-Butyl-N2-(4-chlorophenyl)-9H-purine-2,6-diamine
- N6-Butyl-N2-(4-fluorophenyl)-9H-purine-2,6-diamine
- N6-Butyl-N2-(4-methylphenyl)-9H-purine-2,6-diamine
Uniqueness
N6-Butyl-N2-(4-methoxyphenyl)-9H-purine-2,6-diamine is unique due to the presence of the methoxy group at the 4-position of the phenyl ring. This functional group can influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties, making it distinct from its analogs.
Propriétés
Numéro CAS |
791780-56-8 |
|---|---|
Formule moléculaire |
C16H20N6O |
Poids moléculaire |
312.37 g/mol |
Nom IUPAC |
6-N-butyl-2-N-(4-methoxyphenyl)-7H-purine-2,6-diamine |
InChI |
InChI=1S/C16H20N6O/c1-3-4-9-17-14-13-15(19-10-18-13)22-16(21-14)20-11-5-7-12(23-2)8-6-11/h5-8,10H,3-4,9H2,1-2H3,(H3,17,18,19,20,21,22) |
Clé InChI |
WHDGHCDXDBSWKQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC1=NC(=NC2=C1NC=N2)NC3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{2-[(2-Nitrophenyl)methoxy]phenyl}-1H-imidazole](/img/structure/B12936468.png)
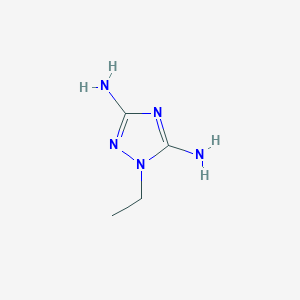
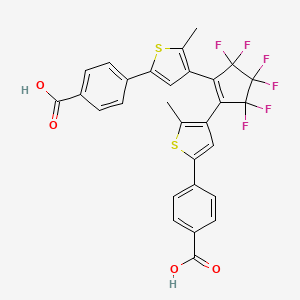
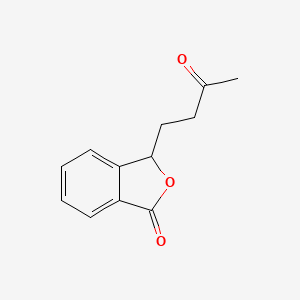
![2-{[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]sulfonyl}benzaldehyde](/img/structure/B12936504.png)
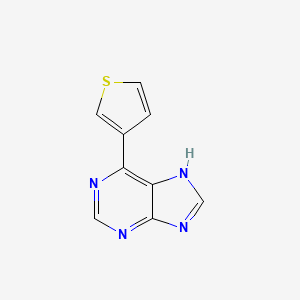

![6-[(4-Methylphenyl)sulfanyl]-9-phenyl-9H-purine](/img/structure/B12936521.png)

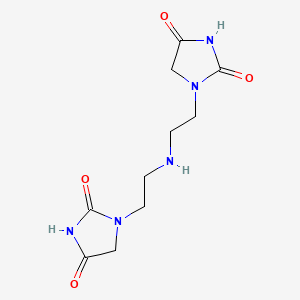
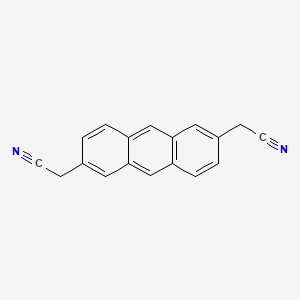
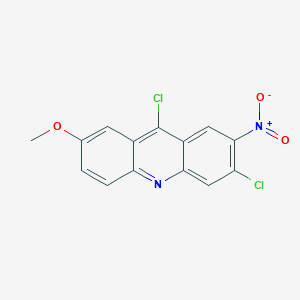
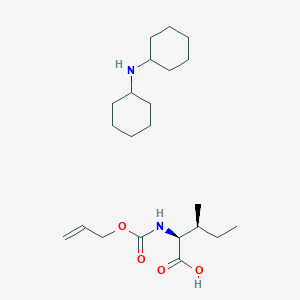
![(3S,5S,9R,10S,13R,14R,17R)-17-((R,E)-5-Isopropylhept-5-en-2-yl)-10,13-dimethyl-2,3,4,5,6,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12936579.png)
